molecular formula C9H18O2Si B11942217 Cyclohexanone, 2-[(trimethylsilyl)oxy]- CAS No. 53638-19-0

Cyclohexanone, 2-[(trimethylsilyl)oxy]-

Cat. No.: B11942217
CAS No.: 53638-19-0
M. Wt: 186.32 g/mol
InChI Key: DAIJNECAXNWSMF-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C9H18O2Si and a molecular weight of 186.32 g/mol . It is a derivative of cyclohexanone, where the hydroxyl group is replaced by a trimethylsilyl group, making it a silyl ether. This compound is often used in organic synthesis and research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-[(trimethylsilyl)oxy]- can be synthesized through the silylation of cyclohexanone. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) and a base such as triethylamine (TEA) or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control to maintain the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silyl-protected ketones, while reduction can produce silyl-protected alcohols .

Scientific Research Applications

Cyclohexanone, 2-[(trimethylsilyl)oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclohexanone, 2-[(trimethylsilyl)oxy]- exerts its effects is primarily through the stabilization and protection of hydroxyl groups. The trimethylsilyl group is bulky and hydrophobic, which helps to shield the hydroxyl group from unwanted reactions. This allows for selective reactions to occur on other parts of the molecule, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 2-[(trimethylsilyl)oxy]-: C9H18O2Si

    Cyclohexanone, 4-[(trimethylsilyl)oxy]-: C9H18O2Si

    Cyclohexanol, 2-[(trimethylsilyl)oxy]-: C9H20OSi

    Cyclohexanol, 4-[(trimethylsilyl)oxy]-: C9H20OSi

Uniqueness

Cyclohexanone, 2-[(trimethylsilyl)oxy]- is unique due to its specific positioning of the trimethylsilyl group on the cyclohexanone ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other silyl-protected cyclohexanone and cyclohexanol derivatives .

Properties

CAS No.

53638-19-0

Molecular Formula

C9H18O2Si

Molecular Weight

186.32 g/mol

IUPAC Name

2-trimethylsilyloxycyclohexan-1-one

InChI

InChI=1S/C9H18O2Si/c1-12(2,3)11-9-7-5-4-6-8(9)10/h9H,4-7H2,1-3H3

InChI Key

DAIJNECAXNWSMF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1CCCCC1=O

Origin of Product

United States

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